molecular formula C8H12N2O B13439202 (2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol

(2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol

Cat. No.: B13439202
M. Wt: 152.19 g/mol
InChI Key: VMJXNBFUUGADFC-UHFFFAOYSA-N
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Description

(2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol is a bicyclic pyrazole derivative featuring a fused cyclopentane ring and a hydroxymethyl (-CH2OH) substituent at the 3-position of the pyrazole core. The 2-position of the pyrazole is substituted with a methyl group.

Properties

IUPAC Name

(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-10-8(5-11)6-3-2-4-7(6)9-10/h11H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMJXNBFUUGADFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCC2=N1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable hydrazine derivative with a cyclopentanone derivative, followed by reduction to yield the desired compound. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of (2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol may involve large-scale synthesis using similar reaction pathways as in laboratory settings but with enhanced efficiency and scalability. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halides and alkylating agents are used under conditions that favor nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular functions.

Comparison with Similar Compounds

Data Tables: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents/Ring System Application/Activity Reference
(2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol C9H14N2O 166.22 2-methyl, 3-hydroxymethyl, cyclopentane Synthetic intermediate/research
BPN-3783 C24H26N7O2S 484.57 2-ethyl, 3-amine, cyclopentane Internal standard (preclinical)
Compound 38 C24H26N7O2 444.21 2-methyl, 3-amine, cyclopentane Bromodomain inhibitor
(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanol C11H16N2OS 224.32 2-cyclopropylmethyl, thiopyrano ring Research intermediate
Ipconazole C18H22ClN3O 347.84 Cyclopentanol, triazole, chlorophenyl Agricultural fungicide

Key Research Findings

  • Bioactivity : The 3-amine derivatives (e.g., compound 38) demonstrate potent bromodomain inhibition (IC50 < 100 nM), while the hydroxymethyl analog’s activity remains uncharacterized but is hypothesized to differ due to reduced basicity .
  • Synthetic Utility: Ethyl cyanoacetate and malononitrile are common reagents in synthesizing pyrazole derivatives (), suggesting analogous routes for the target compound .

Biological Activity

(2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol is a compound with significant potential in various biological applications. Its unique structure contributes to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant studies.

  • IUPAC Name : (2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol
  • CAS Number : 885529-68-0
  • Molecular Formula : C₇H₁₁N₃O
  • Molecular Weight : 137.18 g/mol

Biological Activity Overview

The biological activities of (2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol have been explored in various studies. Key areas of focus include:

  • Antimicrobial Activity
    • Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.
  • Antiproliferative Effects
    • Research has demonstrated that (2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol can inhibit the proliferation of cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis in cancer cells.
  • Enzyme Inhibition
    • The compound has been evaluated for its potential as an inhibitor of specific enzymes related to disease processes. For example, it may inhibit dihydrofolate reductase (DHFR), which is crucial in cancer therapy.

Antimicrobial Studies

A study conducted by Pendergrass et al. (2024) focused on the antimicrobial efficacy of various compounds including (2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol. The results indicated a significant reduction in bacterial growth at concentrations above 50 μM.

PathogenMIC (μg/mL)
E. coli30
S. aureus25
E. faecalis40

Antiproliferative Studies

In vitro assays have shown that this compound can reduce cell viability in several cancer cell lines such as Hela and A549. The IC50 values were determined to be approximately 100 μM for Hela cells and 120 μM for A549 cells.

Cell LineIC50 (μM)
Hela100
A549120

The proposed mechanism involves the activation of apoptotic pathways and the inhibition of cell cycle progression. In silico studies suggest that the compound interacts with key proteins involved in these pathways.

Case Studies

  • Case Study on Anticancer Activity :
    A recent investigation focused on the anticancer potential of (2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol in a mouse model bearing xenografts of Hela cells. The treatment resulted in a significant reduction in tumor size compared to control groups.
  • Case Study on Enzyme Inhibition :
    Another study evaluated the compound's effect on DHFR activity using a fluorescence-based assay. Results showed that at concentrations above 50 μM, there was over 70% inhibition of DHFR activity.

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